molecular formula C24H34O5 B032859 (2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-methoxyphenoxy)-2,4-octanediol CAS No. 276690-16-5

(2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-methoxyphenoxy)-2,4-octanediol

Cat. No.: B032859
CAS No.: 276690-16-5
M. Wt: 402.5 g/mol
InChI Key: QDEPFOUVFJLBQN-PLWWPAAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-methoxyphenoxy)-2,4-octanediol is a complex organic compound characterized by multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-methoxyphenoxy)-2,4-octanediol typically involves multi-step organic synthesis. The process often starts with the preparation of the core octanediol structure, followed by the introduction of the benzyloxy and methoxyphenoxy groups. Key steps may include:

    Formation of the Octanediol Backbone: This can be achieved through aldol condensation reactions, followed by reduction steps to introduce the necessary hydroxyl groups.

    Introduction of Chiral Centers: Stereoselective synthesis techniques, such as asymmetric catalysis or chiral auxiliaries, are employed to ensure the correct configuration at each chiral center.

    Functional Group Addition: The benzyloxy and methoxyphenoxy groups are typically introduced through nucleophilic substitution reactions, using appropriate protecting groups to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-methoxyphenoxy)-2,4-octanediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to form alkanes or alcohols using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzyloxy and methoxyphenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, or sulfonates under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction could produce alkanes or secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-methoxyphenoxy)-2,4-octanediol is used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in the synthesis of pharmaceuticals and natural products.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique combination of functional groups and stereochemistry.

Mechanism of Action

The mechanism by which (2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-methoxyphenoxy)-2,4-octanediol exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-2,4-hexanediol: Similar backbone but shorter chain length.

    (2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-hydroxyphenoxy)-2,4-octanediol: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

What sets (2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-methoxyphenoxy)-2,4-octanediol apart is its specific combination of functional groups and stereochemistry. The presence of both benzyloxy and methoxyphenoxy groups, along with multiple chiral centers, provides unique chemical properties and potential for diverse applications in various fields.

This detailed overview should provide a comprehensive understanding of this compound, from its synthesis and reactions to its applications and unique characteristics

Properties

IUPAC Name

(2R,3S,4S,5S)-8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-18(8-7-15-29-22-13-11-21(27-3)12-14-22)24(26)19(2)23(25)17-28-16-20-9-5-4-6-10-20/h4-6,9-14,18-19,23-26H,7-8,15-17H2,1-3H3/t18-,19+,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEPFOUVFJLBQN-PLWWPAAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCOC1=CC=C(C=C1)OC)C(C(C)C(COCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCOC1=CC=C(C=C1)OC)[C@@H]([C@H](C)[C@H](COCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.